molecular formula C17H23BrN2OS B6474980 4-{1-[(2-bromophenyl)methyl]piperidine-3-carbonyl}thiomorpholine CAS No. 2640979-43-5

4-{1-[(2-bromophenyl)methyl]piperidine-3-carbonyl}thiomorpholine

Cat. No.: B6474980
CAS No.: 2640979-43-5
M. Wt: 383.3 g/mol
InChI Key: KHZLEYXADZLBCK-UHFFFAOYSA-N
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Description

4-{1-[(2-Bromophenyl)methyl]piperidine-3-carbonyl}thiomorpholine is a heterocyclic compound featuring a piperidine core substituted with a 2-bromophenylmethyl group and linked via a carbonyl bridge to a thiomorpholine ring. Thiomorpholine, a sulfur-containing analog of morpholine, introduces distinct electronic and conformational properties due to the thioether group.

Properties

IUPAC Name

[1-[(2-bromophenyl)methyl]piperidin-3-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BrN2OS/c18-16-6-2-1-4-14(16)12-19-7-3-5-15(13-19)17(21)20-8-10-22-11-9-20/h1-2,4,6,15H,3,5,7-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHZLEYXADZLBCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2Br)C(=O)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[(2-bromophenyl)methyl]piperidine-3-carbonyl}thiomorpholine typically involves multiple steps:

    Formation of the Piperidine Intermediate: The initial step involves the synthesis of the piperidine ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction. This step often involves the use of 2-bromobenzyl chloride and a suitable base such as sodium hydride or potassium carbonate.

    Coupling with Thiomorpholine: The final step involves coupling the piperidine intermediate with thiomorpholine. This can be done using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{1-[(2-bromophenyl)methyl]piperidine-3-carbonyl}thiomorpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carbonyl or carboxyl derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of carbonyl or carboxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-{1-[(2-bromophenyl)methyl]piperidine-3-carbonyl}thiomorpholine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with neurological receptors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.

    Biological Studies: Its interactions with biological macromolecules are studied to understand its binding affinities and mechanisms of action.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 4-{1-[(2-bromophenyl)methyl]piperidine-3-carbonyl}thiomorpholine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromophenyl group may facilitate binding through hydrophobic interactions, while the piperidine and thiomorpholine moieties can engage in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Structural Features and Conformational Analysis

Core Heterocycle Modifications
  • 4-{1-[1-(Pyridin-2-yl)piperidine-3-carbonyl]piperidin-4-yl}thiomorpholine (): Differs in the piperidine substitution, where a pyridin-2-yl group replaces the 2-bromophenylmethyl moiety. This substitution may alter solubility and target binding .
  • Ethyl 4-hydroxy-2,6-diphenyl-1-(2-thiomorpholinopropanoyl)-1,2,5,6-tetrahydropyridine-3-carboxylate (): Shares the thiomorpholine unit but incorporates a tetrahydropyridine ring instead of piperidine. X-ray diffraction reveals that the thiomorpholine adopts a chair conformation, while the tetrahydropyridine ring exhibits a distorted envelope conformation. The bromine-to-thiomorpholine substitution in related analogs influences puckering parameters (e.g., q2 = 0.065 Å vs. 0.394 Å for thiomorpholine and tetrahydropyridine, respectively) and stabilizes molecular packing via O–H⋯O and C–H⋯O interactions .
Aryl Group Substitutions
  • 4-(4-Nitrophenyl)thiomorpholine (): Replaces the 2-bromophenyl group with a 4-nitrophenyl moiety.
  • The thiosemicarbazide moiety differs in hydrogen-bonding capacity compared to thiomorpholine’s sulfur atom .
Reaction Conditions and Catalysts
  • 4-(4-Nitrophenyl)thiomorpholine (): Synthesized via N-arylation of thiomorpholine with nitro-substituted aryl halides (e.g., 4-chloronitrobenzene) in 1-butanol under heating. Transition metal-free methods are also reported, avoiding palladium catalysts .
  • Ethyl 4-hydroxy-2,6-diphenyl-1-(2-thiomorpholinopropanoyl)-1,2,5,6-tetrahydropyridine-3-carboxylate (): Prepared by nucleophilic substitution of bromine in a bromopropanoyl precursor with thiomorpholine in benzene under reflux.
Functional Group Compatibility
  • Pyrazolo[3,4-d]pyrimidine Derivatives ():
    Palladium-catalyzed cross-coupling (e.g., Suzuki reactions) with boronic acids is employed for aryl group introduction. The 2-bromophenyl group in the target compound could similarly serve as a site for further functionalization .
Thermal Stability and Crystallinity
  • Ethyl 4-hydroxy-2,6-diphenyl-1-(2-thiomorpholinopropanoyl)-1,2,5,6-tetrahydropyridine-3-carboxylate (): Thermogravimetric analysis (TGA) data for related compounds show mass loss patterns correlating with decomposition of thiomorpholine and aryl groups. Crystallinity is influenced by intermolecular interactions (e.g., C–H⋯O), which may vary with bromine’s steric effects .
Halogen-Specific Effects
  • Bromine vs. However, nitro groups offer stronger electron-withdrawing effects, favoring electrophilic reactivity .

Biological Activity

The compound 4-{1-[(2-bromophenyl)methyl]piperidine-3-carbonyl}thiomorpholine is a derivative of thiomorpholine with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, synthesizing information from various research studies and databases.

Chemical Structure and Properties

The molecular formula of the compound is C15H18BrN3OSC_{15}H_{18}BrN_3OS with a molecular weight of approximately 368.29 g/mol. The structure features a piperidine ring substituted with a bromophenyl group and a thiomorpholine moiety, which may contribute to its biological activity.

Research indicates that compounds similar to This compound often interact with various biological targets:

  • Enzyme Inhibition : Many derivatives exhibit inhibitory effects on protein tyrosine phosphatases (PTPs), which are crucial in regulating cellular signaling pathways. For instance, compounds designed to inhibit PTP1B have shown promise in enhancing insulin sensitivity and glucose uptake in hepatocytes .
  • Cytotoxic Activity : Some studies report that related compounds demonstrate selective cytotoxicity against cancer cell lines. For example, certain pyrazole amide derivatives have been noted for their significant cytotoxic effects (IC50 < 10 µM) against various tumor cells .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionSelective inhibition of PTP1B; enhances glucose uptake
CytotoxicityIC50 values < 10 µM against cancer cell lines
Antimicrobial ActivityDisruption of bacterial cell membranes leading to lysis
Anti-inflammatoryInhibition of nitric oxide production in LPS-induced models

Case Studies

  • PTP1B Inhibition : A study highlighted the design of compounds targeting PTP1B, where the incorporation of thiomorpholine structures improved selectivity and potency compared to previous inhibitors. The best candidates exhibited IC50 values in the low micromolar range, indicating strong potential for therapeutic applications in diabetes management .
  • Cytotoxicity in Cancer Research : Another investigation into related thiomorpholine derivatives revealed significant cytotoxic effects against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways, underscoring the potential for developing new anticancer agents .
  • Antimicrobial Properties : Research into similar compounds has shown promising results against various bacterial strains, where structural modifications resulted in enhanced membrane-disrupting activity. These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents .

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